Silbercyanid

Übersicht

Beschreibung

Silver cyanide is a chemical compound of silver and cyanide. Silver is a metallic element with the chemical symbol Ag and atomic number 47. It occurs naturally in its pure, free form, as an alloy with gold and other metals, and in minerals such as argentite and chlorargyrite. (L808, L809)

Wissenschaftliche Forschungsanwendungen

Cyanidierung im Bergbau

Silbercyanid wird in der Bergbauindustrie, insbesondere im Cyanidierungsprozess zur Gewinnung von Silber aus Erzen, ausgiebig eingesetzt. Der Prozess beinhaltet das Auslaugen von Silbermineralien mit einer Cyanidlösung, die an die Silberionen bindet und so ihre Trennung vom Erz ermöglicht. Diese Methode erfordert eine hohe Cyanidkonzentration und eine lange Verweilzeit, um die Auslaugung zu maximieren .

Elektroplattierung

This compound dient als Elektroplattierungslösung aufgrund seiner hohen Konzentration an Silberionen, die es ermöglicht, eine dünne und gleichmäßige Silberschicht auf verschiedene Substrate abzuscheiden. Es wird wegen seiner Stabilität und Benutzerfreundlichkeit in Elektroplattierungsanwendungen bevorzugt .

Gewinnung von Silber

Die Gewinnung von Silber aus Cyanidlösungen ist eine weitere wichtige Anwendung. Techniken wie Kohlenstoffadsorption, das Merrill-Crowe-Verfahren, Ionenaustausch, Lösungsmittelextraktion und Elektrokoagulation werden eingesetzt, um Silber aus Lauglösungen im Bergbau zu gewinnen .

Elektrochemische Analyse

In der wissenschaftlichen Forschung wird das elektrochemische Verhalten von Silber in Cyanidlösungen mithilfe von Techniken wie dem Open-Circuit-Potential und der zyklischen Voltammetrie untersucht. Dies hilft, die Auflösungs- und Abscheidungsmechanismen von Silber bei Prozessen wie Elektroplattierung und Cyanidierung zu verstehen .

Herstellung von Nanostrukturen

This compound wird bei der elektrochemischen Herstellung von Nanostrukturen wie inversen Opalen verwendet. Diese Strukturen haben aufgrund ihrer einzigartigen optischen und elektrischen Eigenschaften Anwendungen in verschiedenen Geräten. Nicht-Cyanid-Elektrolyte werden ebenfalls für diesen Zweck erforscht, um die Umweltauswirkungen zu verringern .

Transparente Elektroden

Silbernanodrähte (AgNWs), die unter Verwendung von this compound hergestellt werden, können aufgrund ihrer hohen optischen Transmission und elektrischen Leitfähigkeit als transparente Elektroden verwendet werden. Diese Elektroden eignen sich für Touchscreens und andere elektronische Geräte .

Wirkmechanismus

Target of Action

Silver cyanide primarily targets the cytochrome C oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain of aerobic cellular respiration .

Mode of Action

The cyanide ion in silver cyanide binds to the iron atom in cytochrome C oxidase, acting as an irreversible enzyme inhibitor . This prevents cytochrome C oxidase from transporting electrons to oxygen, disrupting the electron transport chain . The silver ion in silver cyanide forms linear two-coordinate Ag+ ions bridged by the cyanide ions .

Biochemical Pathways

The binding of cyanide to cytochrome C oxidase disrupts the electron transport chain, a crucial part of aerobic cellular respiration . This disruption prevents cells from using oxygen, leading to rapid cell death .

Pharmacokinetics

It’s known that silver ions are highly reactive and can form complexes with proteins and other biological molecules . The toxicity and bioavailability of silver cyanide are likely influenced by these interactions.

Result of Action

The primary result of silver cyanide’s action is cell death due to the disruption of aerobic cellular respiration . This occurs because the cyanide ion prevents cells from using oxygen by inhibiting cytochrome C oxidase .

Action Environment

Environmental factors can influence the action of silver cyanide. For instance, the presence of other metal ions can affect the reactivity and toxicity of silver cyanide . Additionally, the pH and temperature of the environment can influence the solubility and reactivity of silver cyanide .

Safety and Hazards

Silver cyanide is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Zukünftige Richtungen

The global silver cyanide market is poised for consistent growth between 2022 and 2032, propelled by the widespread adoption of silver cyanide across various applications, notably in silver plating and metal surface treatment . The steady rise in demand for these applications contributes to the market’s positive outlook .

Biochemische Analyse

Biochemical Properties

Silver cyanide is known to interact with various biomolecules. For instance, it can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This binding can inhibit the enzyme, preventing it from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Cellular Effects

The binding of silver cyanide to cytochrome C oxidase can have significant effects on cell function. It can prevent cells from using oxygen to make energy molecules . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of silver cyanide involves its binding to biomolecules such as the iron atom in cytochrome C oxidase . This binding can inhibit the enzyme, preventing it from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Temporal Effects in Laboratory Settings

The effects of silver cyanide can change over time in laboratory settings. For instance, silver cyanide is known for its role in the undesirable browning of plant products . The reaction product of silver cyanide, o-quinones, are responsible for the formation of dark brown coloration of plant products .

Dosage Effects in Animal Models

The effects of silver cyanide can vary with different dosages in animal models. For instance, the lethal dosage of hydrogen cyanide (HCN) in most animal species is 2 mg/kg . Plant materials containing ≥200 ppm of cyanogenic glycosides are dangerous .

Metabolic Pathways

Silver cyanide can be involved in various metabolic pathways. For instance, cyanide, a component of silver cyanide, can disrupt iodide uptake by the follicular thyroid cell sodium-iodide symporter by thiocyanate, a metabolite in the detoxification of cyanide .

Transport and Distribution

Silver cyanide can be transported and distributed within cells and tissues. All elements of the cyanide transportation and distribution system bringing cyanide from its point of manufacture to a gold or silver mining operation are subject to this Protocol .

Subcellular Localization

It is known that cyanide, a component of silver cyanide, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells .

Eigenschaften

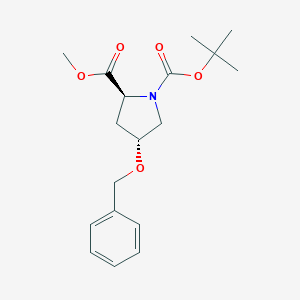

IUPAC Name |

silver;cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Ag/c1-2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGQMCIGQNPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

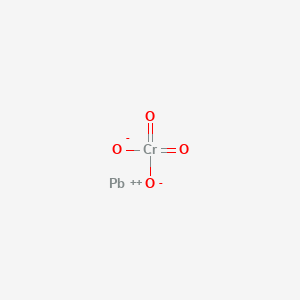

CAgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024306 | |

| Record name | Silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.886 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-64-9 | |

| Record name | Silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVER CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33RV6XQ01M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of silver cyanide?

A1: Silver cyanide has the molecular formula AgCN, with a molecular weight of 133.886 g/mol.

Q2: What does solid-state NMR reveal about the structure of silver cyanide?

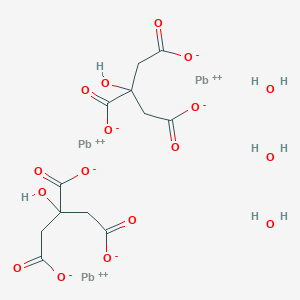

A2: Solid-state (13)C and (15)N NMR spectroscopy studies [] reveal that silver cyanide exists as linear polymeric chains (-Ag-CN-)n. Interestingly, these studies identified a degree of disorder within the chains, with approximately 30% of silver sites showing reversed cyanide orientation (-NC-Ag-CN- or -CN-Ag-NC-) and 70% exhibiting an ordered arrangement (-NC-Ag-NC-).

Q3: Can you elaborate on the bonding and structure of silver cyanide complexes with thiourea and its derivatives?

A3: Research has explored the crystal structures of silver cyanide complexes with various sulfur-containing ligands []. These complexes, which include thiourea (tu), 1-methyl-2-thiourea (mtu), and others, demonstrate polymeric structures (one- or two-dimensional) stabilized by bridging sulfur and cyanide groups. Interestingly, the specific arrangement varies depending on the ligand, highlighting the impact of ligand structure on complex formation.

Q4: What is the role of potassium ions in modifying the luminescence of silver cyanide complexes?

A4: Introducing potassium ions into silver cyanide complexes can yield heterometallic structures with intriguing luminescent properties []. For instance, [Me4N]2[KAg3(CN)6] displays a NaCl-type framework with ligand-unsupported argentophilic interactions and exhibits green luminescence. Another complex, [Ag3(H2O)3][K(CN)2]3, forms a unique 3D framework with [Ag3(H2O)3] clusters connecting [K(CN)2] layers, also resulting in green luminescence. These findings demonstrate the potential for tuning the luminescent behavior of silver cyanide complexes through the incorporation of potassium ions.

Q5: How does the presence of oxygen affect the adsorption of silver cyanide onto activated carbon?

A5: Studies on the adsorption of silver cyanide onto activated carbon [, ] show that oxygen plays a crucial role. Increasing dissolved oxygen levels initially enhance the adsorption of silver cyanide, but this effect plateaus beyond a certain oxygen concentration. This suggests a two-fold adsorption mechanism, with one pathway involving oxygen consumption for active site oxidation and the other proceeding without oxygen involvement.

Q6: What challenges can arise from the formation of silver cyanide on silver objects, and how can these be addressed?

A6: The presence of silver cyanide on silver artifacts, potentially formed during cleaning or re-plating processes [, ], poses a challenge due to its toxicity and light sensitivity. Treatment with a 20% sodium thiosulfate solution has proven effective in removing silver cyanide, ensuring the safe handling and preservation of such objects.

Q7: How is silver cyanide utilized in the preparation of hindered esters?

A7: Silver cyanide acts as a catalyst in the synthesis of sterically hindered esters from acyl chlorides and alcohols []. This method offers advantages over traditional approaches, such as the use of pyridine, in terms of reaction rate and yield, particularly for sterically demanding substrates.

Q8: Can you describe the role of silver cyanide in the selective epoxidation of cyclohexene and styrene?

A8: Research demonstrates the effectiveness of silver cyanide powder as a catalyst for the selective epoxidation of cyclohexene and styrene []. This process, conducted in acetonitrile with hydrogen peroxide as the oxidant, showcases high selectivity towards the corresponding epoxides. Notably, the silver cyanide catalyst can be recovered and reused, indicating its potential for sustainable catalytic applications.

Q9: How does silver cyanide participate in the Reissert reaction of 4,6-phenanthroline?

A9: Silver cyanide plays a key role in the Reissert reaction of 4,6-phenanthroline [], facilitating the formation of various Reissert compounds. This reaction, which involves the addition of a cyanide group and an acyl group across a carbon-nitrogen double bond, highlights the versatility of silver cyanide in organic synthesis.

Q10: How can silver cyanide be prepared for industrial applications?

A10: High-purity silver cyanide for industrial applications, like silver plating, can be produced through several methods. One approach involves reacting silver nitrate with potassium cyanide [, , ]. Controlling the reaction conditions, such as the molar ratio of reactants, stirring rate, and temperature, are critical for obtaining high-purity silver cyanide with desirable color and crystal properties.

Q11: How can ICP-AES be utilized to analyze silver cyanide solutions?

A11: Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) proves valuable in analyzing the composition of silver cyanide solutions [, ]. This technique enables the accurate determination of impurity elements, such as copper, iron, lead, nickel, zinc, and antimony, in silver cyanide baths used for electroplating. By monitoring these impurities, manufacturers can maintain the quality and effectiveness of their plating processes.

Q12: How can a capillary ion analyzer be employed to monitor the composition of silver plating baths?

A12: A capillary ion analyzer offers a powerful tool for the simultaneous analysis of various components in silver plating baths [, ]. This technique, utilizing a chromate buffer at pH 11 and on-column indirect photometry at 254 nm, allows for the quantification of potassium silver cyanide, phosphate, free cyanide, and borate salts. This capability is crucial for optimizing bath performance and ensuring consistent plating results.

Q13: What safety precautions should be taken when handling silver cyanide?

A13: Silver cyanide is a highly toxic compound. It is crucial to handle it with extreme care, using appropriate personal protective equipment such as gloves and respirators. Direct contact and inhalation should be strictly avoided.

Q14: How can silver be recovered from dilute cyanide solutions in an environmentally friendly way?

A14: Electrogenerative processes offer a promising route for the environmentally sound recovery of silver from dilute cyanide solutions []. This approach involves using a closed-loop system where silver is deposited on a reticulated vitreous carbon electrode, allowing for the recovery and reuse of the cyanide solution. This method presents a sustainable alternative to traditional methods, minimizing waste and environmental impact.

Q15: What are some insights into the degradation of silver cyanide by the hydroxyl radical?

A15: Computational and experimental studies have explored the oxidation of silver cyanide by the hydroxyl radical in aqueous solutions []. Ab initio calculations and pulse radiolysis experiments provided evidence for the formation of an oxidized silver cyanide complex, AgII(CN)2(H2O)2. This research sheds light on the fate of silver cyanide in environmental systems and its potential degradation pathways.

Q16: Are there alternative adsorbents to activated carbon for recovering silver from cyanide solutions?

A16: Yes, research has focused on developing alternative adsorbents for recovering silver from cyanide solutions. One such alternative is a chelate resin containing sulfur and nitrogen []. This resin selectively adsorbs silver cyanide, which can then be recovered using a 2% NaCN solution. This method avoids the use of activated carbon and offers a potentially more sustainable approach to silver recovery.

Q17: What historical research has been done on the electrochemical behavior of silver anodes in cyanide baths?

A17: Early research on silver electroplating explored the behavior of silver anodes in cyanide baths []. These studies identified a phenomenon termed "mechanical passivation," where a layer of silver oxide and silver cyanide forms on the anode surface, hindering further dissolution. Understanding the factors influencing this passivation, such as free cyanide concentration, is critical for optimizing silver plating processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)